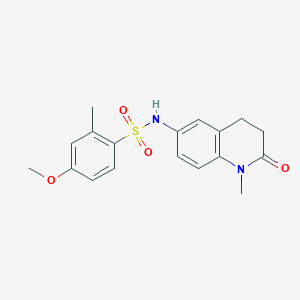

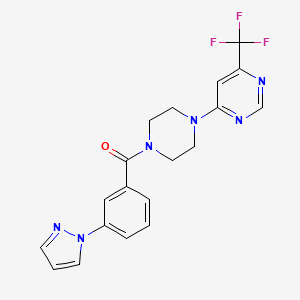

3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups such as the imidazole ring, amide linkage, and nitrile group. The presence of these functional groups suggests that the compound could interact with various biological targets, potentially making it relevant in the context of pharmaceutical research.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety has been identified as a viable replacement for other functional groups to produce class III electrophysiological activity in benzamide derivatives . Additionally, a synthetic route involving the palladium-catalyzed intramolecular oxidative C–H functionalization/arylthiolation reaction has been developed for the synthesis of amino-substituted benzothienoquinolines, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied, revealing that the fused six-membered ring often adopts a half-chair conformation and can exhibit conformational disorder . This information could be extrapolated to suggest that the compound may also exhibit similar structural characteristics, potentially affecting its biological activity and interactions.

Chemical Reactions Analysis

The reactivity of related compounds, such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, has been explored, showing that these compounds can undergo various reactions to yield new derivatives with potential antimicrobial activities . This suggests that the compound may also participate in a variety of chemical reactions, leading to the formation of new compounds with diverse biological properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound "this compound" are not directly reported, related compounds have demonstrated pronounced acid/base stability and the ability to form different modes of supramolecular aggregation . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their antitumor properties. These compounds, including imidazolylpeptides, show promise in the search for new antitumor drugs. Some of these derivatives have progressed past preclinical testing due to their biological properties, indicating a potential avenue for developing new treatments for cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Procedures for 2-Guanidinobenzazoles

The synthesis of benzazoles and derivatives like 2-guanidinobenzazoles highlights the importance of these compounds in medicinal chemistry. Such derivatives demonstrate a variety of biological activities and have been used in clinical applications. The development of new synthetic procedures for these compounds is crucial for advancing pharmacological research, offering insights into the creation of new therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).

The Role of Imidazole Derivatives in CNS Drug Development

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has been researched, emphasizing the need for synthesizing more effective CNS medications. These compounds, due to their structural features, possess various activities such as agonistic, antagonistic, and others, affecting the CNS. This area of research is particularly relevant due to the increasing prevalence of CNS disorders, highlighting the potential for imidazole derivatives in developing new treatments (Saganuwan, S., 2020).

properties

IUPAC Name |

3-[2-[2-(3-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2S/c1-19-8-10-20(11-9-19)17-30-26(34)22-5-3-7-24(15-22)32-13-12-29-27(32)35-18-25(33)31-23-6-2-4-21(14-23)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRDQYATCMZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)